Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Overview
Description
Ethyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring an amino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Reduction: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-amino-3-(4-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly in gastric cancer research.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an enzyme inhibitor and its application in medicinal chemistry .
Biological Activity
Ethyl 3-amino-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, an amino group, and a nitrophenyl substituent. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitrophenyl group enhances its chemical reactivity, making it a candidate for various transformations and biological interactions. The compound's structure suggests that it may interact with biological targets, potentially modulating various biological pathways.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to changes in their activity or function. This interaction can result in various pharmacological effects, including antimicrobial and antiviral properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent. The nitrophenyl moiety is particularly noted for enhancing this activity through various mechanisms, including disruption of microbial cell membranes and interference with metabolic pathways.
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. Ongoing research aims to quantify these effects and explore the compound's efficacy against specific viruses.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activity of this compound. Below are key findings from recent research:
Study | Focus | Key Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
Study 2 | Antiviral Effects | Showed potential inhibition of viral replication in vitro; specific mechanisms are under investigation. |
Study 3 | Mechanistic Insights | Identified interactions with specific enzymes that may contribute to its biological effects. |
Applications in Drug Development
The unique properties of this compound position it as a promising candidate for drug development. Its ability to modulate biological pathways makes it suitable for further exploration in various therapeutic areas, including:
- Infectious Diseases : As a potential treatment for bacterial and viral infections.
- Cancer Therapy : Investigating its role in targeting cancer cells through specific pathways.
- Neuropharmacology : Exploring its effects on neurotransmitter systems due to structural similarities with amino acids.
Properties
IUPAC Name |
ethyl 3-amino-3-(4-nitrophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEUKYSOLMJRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592786 | |
Record name | Ethyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224946-68-3 | |
Record name | Ethyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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